3-[2,4-DIMETHYL-5-(N-METHYLMETHANESULFONAMIDO)BENZENESULFONAMIDO]-N-(1-HYDROXY-2-METHYLPROPAN-2-YL)PROPANAMIDE
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Overview
Description
3-[({2,4-dimethyl-5-[methyl(methylsulfonyl)amino]phenyl}sulfonyl)amino]-N-(2-hydroxy-tert-butyl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonamide group, which is known for its biological activity and is often found in pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[({2,4-dimethyl-5-[methyl(methylsulfonyl)amino]phenyl}sulfonyl)amino]-N-(2-hydroxy-tert-butyl)propanamide typically involves multiple steps, including the formation of the sulfonamide group and the introduction of the hydroxy-tert-butyl group. Common reagents used in these reactions include sulfonyl chlorides, amines, and tert-butyl alcohol. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for commercial applications.
Chemical Reactions Analysis
Types of Reactions
3-[({2,4-dimethyl-5-[methyl(methylsulfonyl)amino]phenyl}sulfonyl)amino]-N-(2-hydroxy-tert-butyl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the sulfonamide group, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the sulfonamide group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amines.
Scientific Research Applications
3-[({2,4-dimethyl-5-[methyl(methylsulfonyl)amino]phenyl}sulfonyl)amino]-N-(2-hydroxy-tert-butyl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s sulfonamide group is known for its antibacterial properties, making it a candidate for developing new antibiotics.
Medicine: Its potential biological activity suggests applications in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[({2,4-dimethyl-5-[methyl(methylsulfonyl)amino]phenyl}sulfonyl)amino]-N-(2-hydroxy-tert-butyl)propanamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking their activity. This inhibition can disrupt essential biological pathways, leading to the compound’s therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antibacterial properties.
N-(2-hydroxy-tert-butyl)acetamide: Shares the hydroxy-tert-butyl group but lacks the sulfonamide functionality.
Uniqueness
3-[({2,4-dimethyl-5-[methyl(methylsulfonyl)amino]phenyl}sulfonyl)amino]-N-(2-hydroxy-tert-butyl)propanamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-[[2,4-dimethyl-5-[methyl(methylsulfonyl)amino]phenyl]sulfonylamino]-N-(1-hydroxy-2-methylpropan-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N3O6S2/c1-12-9-13(2)15(10-14(12)20(5)27(6,23)24)28(25,26)18-8-7-16(22)19-17(3,4)11-21/h9-10,18,21H,7-8,11H2,1-6H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIBAPBKPRPADCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N(C)S(=O)(=O)C)S(=O)(=O)NCCC(=O)NC(C)(C)CO)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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